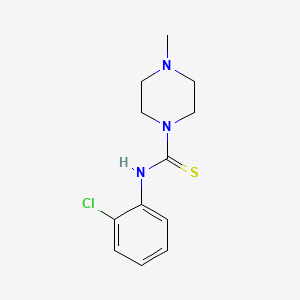![molecular formula C16H15ClN2OS B5713025 N-{[(3-chlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5713025.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-chlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide, commonly known as CDC25A inhibitor, is a chemical compound that has been extensively studied in the field of cancer research. It is a potent inhibitor of the CDC25A protein, which is a key regulator of the cell cycle and has been implicated in the development and progression of various types of cancer.
Wirkmechanismus
CDC25A inhibitor works by binding to the active site of the CDC25A protein and inhibiting its activity. This prevents the protein from dephosphorylating and activating the cyclin-dependent kinases (CDKs) that are required for cell cycle progression. As a result, the cell cycle is arrested and cell proliferation is inhibited.
Biochemical and Physiological Effects:
CDC25A inhibitor has been shown to have a number of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, and has been shown to inhibit tumor growth in animal models. It also has anti-angiogenic effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CDC25A inhibitor is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the cell cycle and its regulation in cancer cells. However, one limitation of CDC25A inhibitor is that it can be toxic to normal cells at high concentrations, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on CDC25A inhibitor. One area of interest is the development of more potent and selective inhibitors that can be used in clinical trials. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to CDC25A inhibitor therapy. Additionally, there is interest in exploring the use of CDC25A inhibitor in combination with other therapies, such as chemotherapy or targeted therapy, to enhance its anti-tumor activity.
Synthesemethoden
The synthesis of CDC25A inhibitor involves several steps, starting with the reaction between 3,4-dimethylbenzoic acid and thionyl chloride to form 3,4-dimethylbenzoyl chloride. This is then reacted with 3-chloroaniline to produce N-{[(3-chlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
CDC25A inhibitor has been extensively studied in the field of cancer research. It has been shown to have potent anti-tumor activity in various types of cancer, including breast, prostate, and colon cancer. It works by inhibiting the activity of the CDC25A protein, which is overexpressed in many types of cancer and plays a key role in promoting cell proliferation and survival.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-10-6-7-12(8-11(10)2)15(20)19-16(21)18-14-5-3-4-13(17)9-14/h3-9H,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDKIHMXNBQQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5712967.png)
![N'-{[(2-naphthylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5712972.png)

![(4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5712985.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5712989.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B5712999.png)


![[4-(4-bromophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B5713037.png)

![(2-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5713045.png)
